molecular formula C25H35FN4O2S B12007698 7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

Cat. No.: B12007698
M. Wt: 474.6 g/mol
InChI Key: GVKYBLBNPGSSPK-UHFFFAOYSA-N
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Description

7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with a dodecyl chain, a fluorobenzylthio group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a purine derivative with a dodecyl halide, followed by the introduction of the fluorobenzylthio group through a nucleophilic substitution reaction. The final step involves methylation of the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorobenzylthio group or the purine core.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylthio group or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The purine core may also play a role in its biological activity by mimicking natural purine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 7-allyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(4-fluorobenzyl)thio]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the dodecyl chain, fluorobenzylthio group, and methyl group on the purine core differentiates it from other similar compounds and may result in unique interactions with biological targets.

Properties

Molecular Formula

C25H35FN4O2S

Molecular Weight

474.6 g/mol

IUPAC Name

7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H35FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32)

InChI Key

GVKYBLBNPGSSPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Origin of Product

United States

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